molecular formula C10H8BrClO B567927 (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone CAS No. 1280786-94-8

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone

Cat. No. B567927
CAS RN: 1280786-94-8
M. Wt: 259.527
InChI Key: KYWLRCNRAPNWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C10H8BrClO . It has an average mass of 259.527 Da and a monoisotopic mass of 257.944702 Da .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and density functional theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” include its molecular formula, average mass, and monoisotopic mass . More specific properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Organic Synthesis Intermediates

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone: serves as a valuable intermediate for the synthesis of more complex organic molecules. Its reactive halogenated aromatic ring can undergo further functionalization, allowing chemists to build a diverse array of chemical structures for potential use in pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Research

The compound’s structure is conducive to the synthesis of various pharmacologically active molecules. Researchers can leverage its bromine and chlorine atoms for cross-coupling reactions to create new drugs with potential antibacterial, antifungal, or anticancer properties .

Material Science

In material science, (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone can be used to develop novel polymers or coatings. Its ability to participate in polymerization reactions could lead to materials with unique thermal, electrical, or mechanical properties .

Agrochemical Development

The bromine and chlorine atoms present in the compound make it a candidate for the development of new agrochemicals. It could be used to synthesize pesticides or herbicides with improved efficacy and lower environmental impact .

Catalyst Design

This compound may also find applications in the design of new catalysts. By incorporating it into catalyst structures, researchers could enhance the efficiency of various chemical reactions, potentially leading to more sustainable industrial processes .

Environmental Studies

In environmental chemistry, (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone could be used to study degradation processes or to develop sensors for detecting pollutants. Its reactivity with other environmental chemicals can provide insights into atmospheric chemistry and pollution control strategies .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reference material in analytical chemistry. It could help in the calibration of instruments or in the development of new analytical methods for detecting complex chemical substances .

Biochemistry Research

Finally, in biochemistry, the compound could be used to study enzyme-substrate interactions or to develop inhibitors for specific biochemical pathways. Its structural features allow for the exploration of binding dynamics and the modulation of biological activity .

Future Directions

Indole derivatives, which are structurally similar to “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone”, have shown diverse biological activities and have potential for further therapeutic exploration . This suggests that “(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone” and similar compounds could also have potential for future research and development.

properties

IUPAC Name

(3-bromo-4-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWLRCNRAPNWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682187
Record name (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280786-94-8
Record name Methanone, (3-bromo-4-chlorophenyl)cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.